molecular formula C6H10O2S B11743891 1-(Prop-1-ene-1-sulfonyl)prop-1-ene

1-(Prop-1-ene-1-sulfonyl)prop-1-ene

Cat. No.: B11743891
M. Wt: 146.21 g/mol
InChI Key: NVGVSDWIGWRUIC-UHFFFAOYSA-N
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Description

1-(Prop-1-ene-1-sulfonyl)prop-1-ene is an organosulfur compound characterized by the presence of a sulfonyl group attached to a propene backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-ene-1-sulfonyl)prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfonates, sulfites, and various substituted derivatives.

Scientific Research Applications

1-(Prop-1-ene-1-sulfonyl)prop-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound undergoes reductive decomposition to form stable SEI films, which enhance battery performance. The decomposition process involves the breaking of specific bonds (e.g., S–O, O–C, and S–C) and the formation of intermediate structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Prop-1-ene-1-sulfonyl)prop-1-ene include:

  • 1,3-Propane sultone
  • Ethylene sulfate
  • Prop-1-ene-1,3-sultone

Uniqueness

This compound is unique due to its specific molecular structure and the resulting chemical properties. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications such as SEI film formation in batteries .

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

1-prop-1-enylsulfonylprop-1-ene

InChI

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3

InChI Key

NVGVSDWIGWRUIC-UHFFFAOYSA-N

Canonical SMILES

CC=CS(=O)(=O)C=CC

Origin of Product

United States

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